molecular formula C22H19NO3 B332552 N~2~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE

N~2~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE

Cat. No.: B332552
M. Wt: 345.4 g/mol
InChI Key: WKZCYYOAIIRMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features an anthracene moiety, which is a polycyclic aromatic hydrocarbon, and a bicyclo[2.2.1]heptane structure, which is a bridged bicyclic compound. The combination of these two structures imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the anthracene derivative, followed by the introduction of the bicyclo[2.2.1]heptane moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~2~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include quinones, hydroxylated derivatives, and substituted anthracene compounds. These products can further undergo additional reactions to form more complex molecules .

Scientific Research Applications

N~2~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N2-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE stands out due to its unique bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)bicyclo[2.2.1]heptane-3-carboxamide

InChI

InChI=1S/C22H19NO3/c24-20-14-4-1-2-5-15(14)21(25)19-16(20)6-3-7-18(19)23-22(26)17-11-12-8-9-13(17)10-12/h1-7,12-13,17H,8-11H2,(H,23,26)

InChI Key

WKZCYYOAIIRMLF-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

C1CC2CC1CC2C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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